molecular formula C21H25ClFN3O4 B000988 Moxifloxacin hydrochloride CAS No. 186826-86-8

Moxifloxacin hydrochloride

Cat. No.: B000988
CAS No.: 186826-86-8
M. Wt: 437.9 g/mol
InChI Key: IDIIJJHBXUESQI-DFIJPDEKSA-N
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Mechanism of Action

Target of Action

Moxifloxacin hydrochloride, a synthetic fluoroquinolone antibiotic agent, primarily targets bacterial enzymes, specifically DNA gyrase (also known as topoisomerase II) and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, and repair .

Mode of Action

This compound interacts with its targets by binding to these enzymes, thereby inhibiting their function . This interaction blocks bacterial DNA replication by preventing the untwisting of the DNA double helix, which is a necessary step for DNA replication . Notably, moxifloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts several biochemical pathways in bacteria. The most significant of these is the DNA replication pathway , which is essential for bacterial growth and proliferation . A study also suggested that moxifloxacin induced liver injury might be related to the biosynthesis of unsaturated fatty acids, glutathione metabolism, beta-alanine metabolism, one carbon pool by folate, and cysteine and methionine metabolism .

Pharmacokinetics

This compound exhibits excellent pharmacokinetic properties. It is well absorbed with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4–15.2 hours, indicating a once-daily treatment regimen . Moxifloxacin is metabolized in the liver via glucuronide and sulfate conjugation . About 22% of a moxifloxacin dose is excreted via the kidneys as unmetabolised moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively .

Result of Action

The result of moxifloxacin’s action at the molecular level is the inhibition of bacterial DNA replication, leading to the death of the bacteria . At the cellular level, it causes changes in the conformation of human serum albumin, increasing the hydrophobicity around tryptophan residues . It also causes transient hepatotoxicity, with the most serious liver injury occurring in the 7 days continuous administration group .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, buffer type and concentration, and eosin Y concentration can affect the formation of a binary complex of moxifloxacin and eosin Y . Additionally, products containing magnesium, aluminum, iron or zinc, including antacids, sucralfate, multivitamins and didanosine buffered tablets for oral suspension or the pediatric powder for oral solution, should be administered at least 4 hours before or 8 hours after taking this compound .

Biochemical Analysis

Biochemical Properties

Moxifloxacin hydrochloride functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are necessary to separate bacterial DNA, thereby inhibiting cell replication .

Cellular Effects

This compound is used to treat various bacterial infections . It has been shown to have a dose-dependent reduction in bacterial density in the cerebrospinal fluid (CSF) in rabbit models of meningitis . It is also effective against both Gram-positive and Gram-negative bacteria .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting DNA gyrase and topoisomerase IV . These enzymes are necessary for the separation of bacterial DNA, thereby inhibiting cell replication .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have high tissue levels rapidly attained after a 400-mg dose, and these levels exceed the minimum inhibitory concentration (MIC) values for respiratory pathogens for a 30-hour period .

Dosage Effects in Animal Models

In animal models, treatment with this compound resulted in a dose-dependent reduction in bacterial density . It was equivalent in efficacy to ceftriaxone or vancomycin in rabbit models of meningitis .

Metabolic Pathways

This compound is eliminated via metabolic, renal, and biliary/faecal routes . About 22% of a moxifloxacin dose is excreted via the kidneys as unmetabolised moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively .

Transport and Distribution

This compound is rapidly absorbed in humans, with a high bioavailability of approximately 90% . There is good distribution to saliva, interstitial fluids, and lung tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Moxifloxacin Hydrochloride involves the condensation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid with (S,S)-2,8-diazabicyclo[4.3.0]nonane under the catalysis of tertiary amine . The reaction is carried out in an organic solvent, followed by the formation of a complex salt with a chiral organic acid. This complex salt is then reacted with hydrochloric acid or hydrogen chloride gas to produce this compound .

Industrial Production Methods: The industrial production of this compound involves a purification process using a mixed solvent of ethanol, water, and concentrated hydrochloric acid. This method allows for the efficient crystallization and purification of the compound, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Moxifloxacin Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high efficacy against a broad spectrum of bacteria, including those resistant to other antibiotics. It also has a favorable safety profile and is available in multiple formulations, making it versatile for various clinical applications .

Properties

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIIJJHBXUESQI-DFIJPDEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045921
Record name Moxifloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186826-86-8
Record name Moxifloxacin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186826-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moxifloxacin hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186826868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxifloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOXIFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C53598599T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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